molecular formula C12H13N3O5S B2995062 methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate CAS No. 1226456-16-1

methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate

Cat. No. B2995062
CAS RN: 1226456-16-1
M. Wt: 311.31
InChI Key: HLCNQLNQTCSVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate, commonly known as MOB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOB belongs to the sulfonamide class of compounds and has been synthesized using various methods.

Scientific Research Applications

Corrosion Inhibition

One significant application of oxadiazole derivatives, which are structurally related to the compound , is in the field of corrosion inhibition. For example, a study by Ammal et al. (2018) demonstrated that 1,3,4-oxadiazole derivatives serve as effective corrosion inhibitors for mild steel in sulphuric acid environments. These compounds were shown to form protective layers on the metal surface, significantly reducing corrosion rates through both physisorption and chemisorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Photoluminescent Properties

Oxadiazole derivatives also exhibit promising photoluminescent properties. Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives that displayed cholesteric and nematic/smectic A mesophases, along with strong blue fluorescence emissions under UV light. This indicates potential applications in the development of new materials for optical and electronic devices (Han, Wang, Zhang, & Zhu, 2010).

Chemosensing

Another application area is in the development of chemosensors. Ma et al. (2013) reported on two novel anion sensors based on 1,3,4-oxadiazole derivatives that exhibit selective colorimetric sensing for fluoride ions. These sensors undergo a color change from colorless to yellow upon fluoride ion addition, highlighting their potential use in environmental monitoring and diagnostics (Ma, Li, Zong, Men, & Xing, 2013).

Structural Characterization and Medicinal Chemistry

The structural characterization of oxadiazole derivatives also plays a crucial role in the synthesis of potential therapeutic agents. Meyer et al. (2003) determined the crystal structures of two oxadiazole derivatives used as spacers in synthesizing new non-peptide angiotensin receptor antagonists. Such studies are vital for understanding the molecular basis of drug action and for designing more effective therapeutic compounds (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

Safety and Hazards

The safety data sheet for “methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

properties

IUPAC Name

methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8-14-11(20-15-8)7-13-21(17,18)10-5-3-9(4-6-10)12(16)19-2/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCNQLNQTCSVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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